molecular formula C11H13NO B1296234 2-(4-Methoxyphenyl)-2-methylpropanenitrile CAS No. 5351-07-5

2-(4-Methoxyphenyl)-2-methylpropanenitrile

Cat. No. B1296234
Key on ui cas rn: 5351-07-5
M. Wt: 175.23 g/mol
InChI Key: CDCRUVGWQJYTFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07319104B2

Procedure details

A solution of lithium diisopropylamide (2M; 61.1 ml; 122.3 mmol;) in heptane/THF/ethylbenzene was cooled in an ice bath and treated dropwise, under nitrogen, with a solution of (4-methoxy-phenyl)acetonitrile (6.0 g; 40.77 mmol) in 30 ml of THF. After stirring for 45 minutes at 0C, iodomethane (12.69 ml; 203.85 mmol) was added and the mixture stirred at rt for 12 hours. The reaction mixture was added to a saturated solution of ammonium chloride (300 ml) and extracted twice with ethyl acetate (200 ml). The organic phase was washed once with saturated brine (100 ml), dried over sodium sulfate and concentrated to dryness. Purification by flash chromatography on silica gel using an ethyl acetate/hexane gradient (5–30%) afforded 2-(4-methoxyphenyl)-2-methylpropanenitrile (6.0 g; 84% yield).
Quantity
61.1 mL
Type
reactant
Reaction Step One
Name
heptane THF ethylbenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12.69 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([N-:4]C(C)C)(C)C.[Li+].COC1C=CC(CC#N)=CC=1.IC.[Cl-].[NH4+].CCCCCCC.[CH2:31]1[CH2:35][O:34][CH2:33][CH2:32]1.[CH2:36]([C:38]1[CH:43]=[CH:42][CH:41]=C[CH:39]=1)C>C1COCC1>[CH3:33][O:34][C:35]1[CH:31]=[CH:32][C:43]([C:38]([CH3:36])([CH3:39])[C:1]#[N:4])=[CH:42][CH:41]=1 |f:0.1,4.5,6.7.8|

Inputs

Step One
Name
Quantity
61.1 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
heptane THF ethylbenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC.C1CCOC1.C(C)C1=CC=CC=C1
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC#N
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
12.69 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at rt for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate (200 ml)
WASH
Type
WASH
Details
The organic phase was washed once with saturated brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel using an ethyl acetate/hexane gradient (5–30%)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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